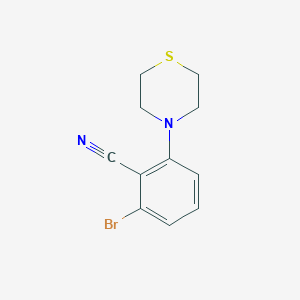

2-Bromo-6-(thiomorpholino)benzonitrile

Description

Contextualization within Halogenated Benzonitrile (B105546) Scaffolds for Advanced Synthesis

Halogenated benzonitriles are a well-established class of compounds that serve as versatile building blocks in organic synthesis. The presence of both a halogen atom and a nitrile group on the benzene (B151609) ring imparts a unique combination of reactivity and functionality. The nitrile group is a valuable functional group in its own right, known for its ability to participate in a wide range of chemical transformations and for its role as a key pharmacophore in numerous pharmaceutical agents. nih.govnih.gov The introduction of a halogen, such as bromine, further enhances the synthetic utility of the benzonitrile scaffold.

The carbon-bromine bond can be readily activated for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of diverse substituents onto the aromatic ring. This capability is crucial for the construction of complex molecular frameworks and the generation of libraries of compounds for drug discovery and materials science. organic-chemistry.org Furthermore, the electronic properties of the halogen can influence the reactivity of the nitrile group and the aromatic ring itself. For instance, the electron-withdrawing nature of the bromine atom can affect the electrophilicity of the nitrile carbon and the regioselectivity of nucleophilic aromatic substitution reactions.

The specific substitution pattern of 2-Bromo-6-(thiomorpholino)benzonitrile, with the bromine and thiomorpholine (B91149) groups positioned ortho to the nitrile, suggests potential for unique reactivity. The steric hindrance and electronic effects of these adjacent groups could influence the accessibility and reactivity of the nitrile group, potentially leading to novel synthetic transformations. The preparation of halogenated benzonitriles can be achieved through various methods, including the direct vapor phase reaction of a halogen with benzonitrile at high temperatures. google.com

Significance of the Thiomorpholine Moiety in Heterocyclic Chemistry and its Synthetic Utility

Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is considered a "privileged scaffold" in medicinal chemistry and a versatile component in organic synthesis. jchemrev.comjchemrev.comresearchgate.net As a thio-analog of morpholine, it shares some of its favorable physicochemical properties while also introducing the unique characteristics of the sulfur atom. jchemrev.comwikipedia.org The thiomorpholine moiety is found in a variety of active pharmaceutical ingredients, exhibiting a broad spectrum of biological activities, including antimalarial, antibiotic, antioxidant, and hypolipidemic properties. acs.org

The synthetic utility of thiomorpholine is extensive. jchemrev.comjchemrev.comresearchgate.net Its secondary amine functionality provides a nucleophilic center for the introduction of various substituents, allowing for the construction of a diverse array of derivatives. The sulfur atom can also participate in various chemical transformations, including oxidation to the corresponding sulfoxide (B87167) and sulfone, which can further modulate the biological activity and physical properties of the molecule. The synthesis of thiomorpholine itself can be achieved through several routes, including the reaction of cysteamine (B1669678) with vinyl chloride. wikipedia.orgacs.org

The incorporation of the thiomorpholine moiety into the this compound structure is significant. It introduces a key heterocyclic element known for its favorable pharmacological profile and provides a handle for further synthetic elaboration. The nitrogen atom of the thiomorpholine ring is well-positioned to engage in intramolecular interactions with the adjacent nitrile or bromine, potentially influencing the conformation and reactivity of the entire molecule.

Overview of Advanced Research Trajectories for Complex Nitrile and Thioether Derivatives

The development of complex molecules containing both nitrile and thioether functionalities is an active area of research, driven by the quest for new therapeutic agents and functional materials. The nitrile group is recognized for its ability to act as a hydrogen bond acceptor and to polarize adjacent electron density, making it a crucial component for molecular recognition in biological systems. nih.govnih.gov Research into nitrile-containing pharmaceuticals is a burgeoning field, with numerous drugs and clinical candidates featuring this functional group. nih.gov

The combination of a halogenated benzonitrile scaffold with a thiomorpholine moiety in this compound positions this compound at the intersection of several key research areas. Future research trajectories for derivatives of this compound could include:

Exploration of Novel Coupling Chemistries: The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the synthesis of a wide range of analogs with diverse substituents at the 2-position.

Functionalization of the Thiomorpholine Ring: The nitrogen and sulfur atoms of the thiomorpholine ring offer opportunities for further chemical modification, leading to derivatives with altered steric and electronic properties.

Investigation of Intramolecular Interactions: The proximity of the thiomorpholine, bromine, and nitrile groups may lead to unique intramolecular interactions that could be exploited in the design of conformationally constrained molecules or as a basis for novel catalytic cycles.

Development of Biologically Active Compounds: Given the established pharmacological importance of both the benzonitrile and thiomorpholine moieties, derivatives of this compound could be synthesized and screened for a variety of biological activities.

Data Tables

Table 1: Properties of Thiomorpholine

| Property | Value |

| Chemical Formula | C4H9NS |

| Molar Mass | 103.18 g·mol−1 |

| Appearance | Colorless liquid |

| Boiling Point | 169 °C (336 °F; 442 K) |

| Solubility in water | Miscible |

| Data sourced from Wikipedia wikipedia.org |

Table 2: Related Halogenated Benzonitrile Compounds

| Compound Name | CAS Number | Molecular Formula |

| 2-Amino-6-bromobenzonitrile | 77326-62-6 | C7H5BrN2 |

| 2-Bromo-6-hydroxybenzonitrile | 73289-85-7 | C7H4BrNO |

| 2-Bromo-6-methylbenzonitrile | 77532-78-6 | C8H6BrN |

| 2-Bromo-3,6-difluorobenzonitrile | Not Available | C7H2BrF2N |

| 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | C7H4BrNO |

| Data sourced from PubChem and other chemical suppliers nih.govbiosynth.combldpharm.comnih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWBTWMUNATRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259176 | |

| Record name | Benzonitrile, 2-bromo-6-(4-thiomorpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-93-0 | |

| Record name | Benzonitrile, 2-bromo-6-(4-thiomorpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(4-thiomorpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 Bromo 6 Thiomorpholino Benzonitrile

Retrosynthetic Analysis and Key Disconnections for Multisubstituted Arenes

Retrosynthetic analysis is a technique used to design a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Bromo-6-(thiomorpholino)benzonitrile, the most logical and common disconnection strategy involves cleaving the bond between the aromatic ring and the heteroatom, in this case, the Carbon-Nitrogen (C-N) bond of the thiomorpholine (B91149) substituent.

This primary disconnection is guided by the prevalence of robust methods for forming aryl-heteroatom bonds. amazonaws.com This approach simplifies the complex target molecule into two key building blocks:

A disubstituted benzonitrile (B105546) precursor: An electrophilic aromatic core, such as 2,6-dibromobenzonitrile (B1367187) or 2-bromo-6-fluorobenzonitrile (B1362393). The presence of two halogen atoms provides a leaving group for the subsequent substitution reaction.

The thiomorpholine nucleophile: The heterocyclic amine that will be introduced onto the aromatic ring.

This retrosynthetic pathway is advantageous as it converges two readily accessible or synthesizable precursors in a final, high-impact step. The disconnection next to the nitrogen heteroatom is a standard strategy for molecules like esters, amides, ethers, and amines. amazonaws.com

Figure 1: Retrosynthetic Disconnection of this compound

Exploration of Precursor Synthesis Strategies for Halogenated and Substituted Benzonitriles

The synthesis of the aromatic core, a 2-bromo-6-substituted benzonitrile, can be approached through several established methods. The choice of the second substituent (the eventual leaving group) is critical, as it influences the reactivity in the final C-N bond formation step. For instance, a fluorine atom is often preferred for Nucleophilic Aromatic Substitution (SNAr) reactions due to the high electronegativity which polarizes the C-F bond. youtube.com

Common synthetic strategies include:

Sandmeyer Reaction: Starting from a substituted aniline, such as 2,6-dibromoaniline, diazotization followed by reaction with a cyanide salt (e.g., CuCN) can yield the desired benzonitrile.

Direct Halogenation: Electrophilic bromination of a pre-existing substituted benzonitrile, like 2-fluorobenzonitrile, can install the bromo group. However, directing group effects must be carefully considered to achieve the desired 1,2,3-substitution pattern.

From Benzoic Acids: Halogenated benzoic acids can be converted to their corresponding benzonitriles. For example, a 2-bromo-4-nitrobenzoic acid can be converted to the nitrile by heating with reagents like phosphorus pentachloride and methanesulfonamide. google.com

| Starting Material | Reagents | Product | Key Transformation |

| 2,6-Dibromoaniline | 1. NaNO₂, HCl 2. CuCN | 2,6-Dibromobenzonitrile | Sandmeyer Reaction |

| 2-Fluorobenzonitrile | Br₂, FeBr₃ | 2-Bromo-6-fluorobenzonitrile | Electrophilic Bromination |

| 2-Bromo-6-nitrobenzoic acid | SOCl₂, then NH₃, then dehydrating agent | 2-Bromo-6-nitrobenzonitrile | Amide formation & dehydration |

| 4-Methylbenzonitrile | N-bromosuccinimide, AIBN | 4-(Bromomethyl)benzonitrile rsc.org | Free-radical bromination |

This table represents plausible synthetic routes based on established chemical principles.

Thiomorpholine itself can be synthesized through various routes. A modern and efficient method involves a continuous flow process. acs.orgacs.orgnih.gov This procedure utilizes a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization to yield thiomorpholine. acs.org This telescoped, two-step format is robust and allows for the production of thiomorpholine from low-cost starting materials. acs.orgnih.gov

Older, yet still relevant, methods include:

The reaction of diethanolamine (B148213) with sodium sulfide. acs.org

The reduction of thiomorpholin-3-one, which is generated from ethyl mercaptoacetate (B1236969) and aziridine. acs.org

| Precursors | Key Steps | Method | Reference |

| Cysteamine hydrochloride, Vinyl chloride | 1. Photochemical thiol-ene 2. Base-mediated cyclization | Continuous Flow | acs.orgacs.orgnih.gov |

| Diethanolamine | Generation of amino-mustard species, cyclization with Na₂S | Batch | acs.org |

| Ethyl mercaptoacetate, Aziridine | Formation of thiomorpholin-3-one, LiAlH₄ reduction | Batch | acs.org |

Optimization of Reaction Conditions and Catalytic Systems for Carbon-Nitrogen and Carbon-Sulfur Bond Formation

The final and crucial step in the proposed synthesis is the formation of the C-N bond between the substituted benzonitrile and thiomorpholine. Two primary strategies dominate this field: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

The SNAr reaction is a powerful method for attaching nucleophiles to electron-deficient aromatic rings. wikipedia.org The mechanism proceeds in two steps: addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org

For the synthesis of this compound, the reaction is facilitated by:

Electron-Withdrawing Groups: The cyano (CN) group on the benzonitrile ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. wikipedia.orglibretexts.org

Good Leaving Group: A halide, particularly fluoride, at the ortho position serves as an excellent leaving group in SNAr reactions. youtube.comyoutube.com The rate-determining step is often the initial nucleophilic attack, which is accelerated by the highly polarized carbon-fluorine bond. youtube.com

A typical reaction involves heating the halogenated benzonitrile precursor with thiomorpholine in the presence of a base (like triethylamine (B128534) or potassium carbonate) in a polar aprotic solvent (such as acetonitrile, DMF, or DMSO). mdpi.com

| Leaving Group (X) on Ar-X | Activating Group | Nucleophile | Typical Conditions | Relative Rate |

| -F | -CN, -NO₂ | Thiomorpholine | Base (K₂CO₃), DMSO, 80-120 °C | Highest |

| -Cl | -CN, -NO₂ | Thiomorpholine | Base (K₂CO₃), DMSO, 100-150 °C | High |

| -Br | -CN, -NO₂ | Thiomorpholine | Base (K₂CO₃), DMSO, >150 °C | Moderate |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with a broad range of substrates. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. organic-chemistry.org It is particularly useful when SNAr reactions are slow or ineffective.

The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the 2,6-disubstituted benzonitrile, forming a Pd(II) complex. youtube.com

Ligand Exchange/Coordination: The amine (thiomorpholine) displaces a ligand on the palladium center.

Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand. Bulky, electron-rich ligands (often called Buchwald ligands, such as XPhos or SPhos) are crucial for promoting the reductive elimination step and stabilizing the catalyst. youtube.comtcichemicals.com

| Catalyst System | Amine Substrate | Aryl Halide | Typical Base | Key Features |

| Pd₂(dba)₃ / BINAP | Primary & Secondary Amines | Ar-I, Ar-OTf | NaOtBu | First reliable system for primary amines. wikipedia.org |

| Pd(OAc)₂ / XPhos | Secondary Amines (e.g., Morpholine) | Ar-Cl | NaOtBu | Highly efficient for less reactive aryl chlorides. tcichemicals.com |

| [(CyPF-tBu)PdCl₂] | Primary & Secondary Amines | Heteroaryl & Aryl Halides | NaOtBu, K₃PO₄ | Air-stable, single-component catalyst. organic-chemistry.org |

This approach offers a powerful alternative to SNAr, often proceeding under milder conditions and with broader substrate scope, tolerating a wider variety of functional groups. libretexts.org

Control of Regioselectivity and Chemoselectivity in Complex Aromatic Systems

The precise installation of substituents on an aromatic ring is a cornerstone of modern organic synthesis. In the case of this compound, the desired 1,2,6-substitution pattern requires careful control over both regioselectivity (where the substituents are placed) and chemoselectivity (which functional groups react).

A primary route to this compound likely involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated benzonitrile precursor, such as 2,6-dibromobenzonitrile or 2-bromo-6-fluorobenzonitrile. The inherent challenge lies in selectively substituting only one of the halogen atoms with thiomorpholine.

Regioselectivity:

The substitution pattern of the starting material plays a crucial role. In a 2,6-dihalobenzonitrile, the two halogen atoms are electronically and sterically similar. However, subtle differences in their reactivity can be exploited. For instance, a fluorine atom is generally a better leaving group in SNAr reactions than a bromine atom due to its higher electronegativity which activates the aromatic ring towards nucleophilic attack. rsc.org Therefore, starting with 2-bromo-6-fluorobenzonitrile would likely favor the displacement of the fluorine atom, leading to the desired product with high regioselectivity.

The synthesis of the precursor 2-bromo-6-fluorobenzonitrile can be achieved from 2-amino-6-fluorobenzonitrile (B142694) via a Sandmeyer-type reaction, involving diazotization followed by treatment with a copper(I) bromide solution. chemicalbook.com

Chemoselectivity:

When employing a substrate like 2,6-dibromobenzonitrile, controlling the reaction to achieve monosubstitution is critical to avoid the formation of the di-substituted byproduct. This can be managed by carefully controlling the reaction stoichiometry, temperature, and reaction time. Using a slight excess or an equimolar amount of thiomorpholine relative to the dibromobenzonitrile can favor the monosubstituted product.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and powerful method for C-N bond formation. nih.gov These reactions are known for their high functional group tolerance and ability to form C-N bonds with high selectivity. In the context of synthesizing this compound, a palladium catalyst could selectively couple thiomorpholine with one of the C-Br bonds of 2,6-dibromobenzonitrile. The choice of phosphine ligand is crucial in tuning the catalyst's reactivity and selectivity to favor the desired monosubstitution.

Directed ortho-metalation (DoM) strategies could also be envisioned, although they might be more complex for this specific target. This would involve using a directing group to selectively introduce one of the substituents at a specific position.

A hypothetical reaction scheme based on nucleophilic aromatic substitution is presented below:

Table 1: Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Proposed Conditions | Product | Key Selectivity Control |

|---|---|---|---|---|

| 2-Bromo-6-fluorobenzonitrile | Thiomorpholine | Base (e.g., K2CO3), Dipolar aprotic solvent (e.g., DMF, DMSO), Moderate temperature | This compound | Regioselectivity based on the better leaving group ability of fluoride. |

| 2,6-Dibromobenzonitrile | Thiomorpholine (1 equiv.) | Base (e.g., Cs2CO3), Pd-catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Solvent (e.g., Toluene), Elevated temperature | This compound | Chemoselectivity controlled by stoichiometry and catalyst system in a Buchwald-Hartwig amination. |

Development of Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering alternative solvents, energy sources, and catalytic systems.

Green Solvents:

Traditional SNAr reactions often employ polar aprotic solvents like DMF, NMP, and DMSO, which are effective but have toxicity concerns. acsgcipr.org Research into greener alternatives has identified several viable options:

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has been shown to be an effective and recyclable solvent for nucleophilic aromatic substitution reactions, sometimes leading to excellent yields in very short reaction times. nih.gov

Water: The use of water as a solvent is highly desirable from an environmental perspective. The addition of surfactants or benign polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can facilitate SNAr reactions in aqueous media under mild conditions. rsc.orgnih.gov

Ionic Liquids: Ionic liquids can serve as both catalysts and solvents, are non-volatile, and can often be recycled. mdpi.comnih.gov Their use can enhance reactivity in certain transformations. mdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. scispace.comnih.govnih.govmdpi.com The application of microwave energy to the synthesis of this compound could significantly reduce reaction times and energy consumption, particularly in SNAr or palladium-catalyzed reactions. For instance, the condensation of various substrates under microwave irradiation has been shown to be highly efficient. scispace.com

Catalyst Recyclability:

In the context of palladium-catalyzed synthesis, developing systems where the catalyst can be easily recovered and reused is a key aspect of green chemistry. Heterogenizing the palladium catalyst on a solid support, such as magnetic nanoparticles, allows for simple magnetic separation and recycling of the catalyst for multiple reaction cycles with minimal loss of activity. nih.gov

Atom Economy:

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Principle | Conventional Method | Greener Alternative | Potential Benefits |

|---|---|---|---|

| Solvent | DMF, NMP, DMSO | Water with HPMC, PEG-400, Ionic Liquids | Reduced toxicity, biodegradability, recyclability. nih.govrsc.orgnih.govmdpi.com |

| Energy | Conventional heating (reflux) | Microwave irradiation | Faster reaction times, reduced energy consumption, higher yields. scispace.comnih.govnih.gov |

| Catalysis | Homogeneous Pd catalyst | Heterogeneous Pd catalyst (e.g., on magnetic nanoparticles) | Easy catalyst separation and reuse, reduced metal contamination in the product. nih.gov |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.

Reactivity and Transformations of 2 Bromo 6 Thiomorpholino Benzonitrile

Functionalization at the Bromine Center

The carbon-bromine bond on the aromatic ring is a pivotal site for forming new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through transition metal-catalyzed cross-coupling reactions or nucleophilic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are common and effective substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov For 2-Bromo-6-(thiomorpholino)benzonitrile, a Suzuki-Miyaura reaction would replace the bromine atom with an alkyl, alkenyl, or aryl group from the corresponding boronic acid. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method is used to form a new, substituted alkene, effectively replacing the bromine with a vinyl group. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a new carbon-carbon bond, resulting in an aryl-alkyne product. It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Negishi Coupling: The Negishi coupling is a powerful C-C bond-forming reaction that pairs organic halides with organozinc compounds. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.org In the case of this compound, reaction with an organozinc reagent in the presence of a palladium or nickel catalyst would substitute the bromine atom. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Typical Catalyst | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-R (R = alkyl, alkenyl, aryl) |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, Pd/C | Aryl-CH=CHR |

| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd(PPh₃)₄, CuI | Aryl-C≡C-R |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | Aryl-R |

Copper-Mediated Coupling Reactions for Aryl-Heteroatom and Aryl-Carbon Bond Formation

Copper-catalyzed or mediated reactions provide an alternative to palladium-based methods, particularly for forming bonds between the aryl carbon and heteroatoms like nitrogen, oxygen, or sulfur. These reactions, often variations of the Ullmann condensation, are crucial for synthesizing diaryl ethers, aryl sulfides, and N-aryl amines. Copper(II) acetate, for instance, can mediate the cross-coupling of aryl boronic acids with alkanethiols to produce aryl alkyl sulfides. organic-chemistry.org This approach is valuable for its compatibility with sensitive functional groups. organic-chemistry.orgnih.govrsc.org

Nucleophilic Aromatic Substitution and Metal-Halogen Exchange Reactions

Nucleophilic Aromatic Substitution (SNAr): In a nucleophilic aromatic substitution reaction, a nucleophile displaces a leaving group (in this case, bromide) on the aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov While the nitrile group is electron-withdrawing, SNAr on this compound would likely require forcing conditions due to moderate activation. The reaction proceeds through an addition-elimination mechanism, forming a temporary, stabilized Meisenheimer complex. nih.gov

Metal-Halogen Exchange: This is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org Treating this compound with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium, at low temperatures can result in a rapid exchange of the bromine atom for a lithium atom. wikipedia.orgias.ac.intcnj.edu This generates a highly reactive aryllithium intermediate. This intermediate can then be treated with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of new functional groups at the original position of the bromine. tcnj.eduresearchgate.net This method is particularly useful for creating derivatives that are not accessible through other coupling methods. ias.ac.in

Transformations of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, amines, and aldehydes.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a common method for preparing carboxylic acids. The reaction can be performed under either acidic or basic conditions, typically with heating. youtube.comsemanticscholar.org

Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid (e.g., H₂SO₄, HCl) first protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This initially forms a primary amide, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid. semanticscholar.org

Base-Catalyzed Hydrolysis: In the presence of a strong aqueous base (e.g., NaOH, KOH), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. youtube.com The initial product is an amide, which is subsequently hydrolyzed to a carboxylate salt. An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid. youtube.com By carefully controlling the reaction conditions (e.g., using milder conditions), it is often possible to stop the reaction at the amide stage. youtube.com

Reduction to Aldehydes, Imines, or Amines

The nitrile group can be reduced to different oxidation states depending on the reducing agent and reaction conditions used.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile group to a primary amine. libretexts.orgchemguide.co.uk The reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, is another effective method for this transformation. chemguide.co.ukthieme-connect.de

Reduction to Aldehydes: A partial reduction of the nitrile is required to form an aldehyde. This can be achieved using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures. libretexts.org The reaction mechanism involves the addition of a single hydride equivalent to the nitrile, forming an imine-metal complex. libretexts.orgorganic-chemistry.org This intermediate is stable at low temperatures but is readily hydrolyzed to an aldehyde upon aqueous workup. libretexts.orgorganic-chemistry.org The imine itself is the key intermediate in this reduction process.

| Transformation | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Full Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat then H₃O⁺ | Amide | Carboxylic Acid |

| Partial Hydrolysis | Mild basic conditions (e.g., H₂O₂, base) | - | Amide |

| Reduction to Amine | 1) LiAlH₄ 2) H₂O or H₂, Pd/C | Imine | Primary Amine |

| Reduction to Aldehyde | 1) DIBAL-H, -78 °C 2) H₂O | Imine-metal complex | Aldehyde |

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

The benzonitrile (B105546) moiety, particularly after conversion to a nitrile oxide, could theoretically participate in [3+2] cycloaddition reactions. This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. The generation of a nitrile oxide from the nitrile group of this compound would likely require an initial oxidation step. Once formed, this 1,3-dipole could react with a variety of dipolarophiles.

| Dipolarophile Type | Expected Product Class | Potential Reaction Conditions |

| Alkenes | Isoxazolines | In situ generation of nitrile oxide followed by reaction with the alkene. |

| Alkynes | Isoxazoles | Similar conditions to alkenes, leading to aromatic heterocycles. |

| Nitriles | Oxadiazoles | Reaction with a different nitrile species under thermal or catalytic conditions. |

This table represents a theoretical projection of possible [3+2] cycloaddition reactions and is not based on published experimental data for this compound.

Chemical Modifications of the Thiomorpholine (B91149) Ring

The thiomorpholine ring presents two primary sites for chemical modification: the sulfur atom and the nitrogen atom.

Oxidation Reactions of the Sulfur Atom (Sulfoxides, Sulfones, Sulfimides)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167), sulfone, or sulfimide. These transformations can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity or subsequent reactivity.

| Oxidizing Agent | Expected Product | Plausible Reaction Conditions |

| Mild Oxidants (e.g., H₂O₂, NaIO₄) | 2-Bromo-6-(1-oxothiomorpholino)benzonitrile (Sulfoxide) | Stoichiometric control of the oxidant at low temperatures. |

| Strong Oxidants (e.g., m-CPBA, KMnO₄) | 2-Bromo-6-(1,1-dioxothiomorpholino)benzonitrile (Sulfone) | Excess oxidant and potentially elevated temperatures. |

| Reagents for Sulfimidation (e.g., Chloramine-T) | N-substituted 2-Bromo-6-(1-iminothiomorpholino)benzonitrile (Sulfimide) | Reaction with an appropriate nitrogen source under catalytic conditions. |

This table outlines potential oxidation reactions of the thiomorpholine ring. The specific conditions and outcomes for this compound have not been experimentally verified in available literature.

N-Alkylation, N-Acylation, and N-Quaternization Reactions

The nitrogen atom of the thiomorpholine ring is a nucleophilic center and is expected to undergo reactions with various electrophiles.

N-Alkylation: Reaction with alkyl halides or other alkylating agents would yield N-alkylated thiomorpholinium salts.

N-Acylation: Treatment with acyl chlorides or anhydrides would lead to the corresponding N-acyl derivatives.

N-Quaternization: Reaction with a second equivalent of an alkylating agent could result in the formation of a quaternary ammonium salt, introducing a permanent positive charge.

Ring-Opening or Ring-Modification Strategies

The thiomorpholine ring, while generally stable, could potentially undergo ring-opening or modification under specific conditions. For instance, reductive cleavage of the C-S or C-N bonds could be explored using reagents like Raney nickel. Such strategies could provide access to novel acyclic or rearranged scaffolds.

Investigating Domino, Cascade, and Multicomponent Reactions Involving Multiple Functional Groups

The multifunctionality of this compound makes it an intriguing candidate for domino, cascade, or multicomponent reactions. These reactions, where multiple bonds are formed in a single synthetic operation, are highly sought after for their efficiency. A hypothetical multicomponent reaction could involve the simultaneous reaction of the nitrile, the bromo-substituent, and the thiomorpholine nitrogen with other reagents. For example, a palladium-catalyzed process could potentially couple the aryl bromide with one reactant, while the nitrile group undergoes a separate transformation, all in a single pot. The development of such reactions would represent a significant advancement in the synthetic chemistry of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 6 Thiomorpholino Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for unambiguously determining the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about atom connectivity, the chemical environment of each nucleus, and the spatial arrangement of atoms.

1D NMR (¹H, ¹³C, ¹⁵N) for Atom Connectivity and Chemical Environment

One-dimensional NMR spectra for ¹H, ¹³C, and ¹⁵N nuclei offer fundamental insights into the molecular framework of 2-Bromo-6-(thiomorpholino)benzonitrile.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the thiomorpholine (B91149) ring. The three adjacent protons on the benzonitrile (B105546) ring would appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling patterns influenced by the bromine and thiomorpholino substituents. The thiomorpholine ring contains two sets of methylene (B1212753) protons adjacent to the nitrogen atom and two sets adjacent to the sulfur atom. Due to the different electronic environments, these would give rise to two separate signals, likely in the δ 2.5-4.0 ppm range. The integration of these signals would confirm the ratio of protons in different parts of the molecule. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum would reveal all unique carbon environments. Key signals would include the nitrile carbon (C≡N), typically found in the δ 115-120 ppm region. The six carbons of the benzene (B151609) ring would show distinct signals, with the carbons directly bonded to the bromine (C-Br) and the thiomorpholine nitrogen (C-N) being significantly affected. Based on data for similar brominated aromatic compounds, the C-Br signal would be shifted relative to unsubstituted benzene. docbrown.infochemicalbook.com The four carbon atoms of the thiomorpholine ring would appear as two distinct signals in the aliphatic region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, though less common, can provide valuable information. Two signals would be expected for this compound: one for the nitrile nitrogen and another for the thiomorpholine amine nitrogen. Studies on substituted benzonitriles show that the chemical shift of the nitrile nitrogen is sensitive to the electronic effects of the ring substituents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic (H3, H4, H5) | ¹H | 7.0 - 7.8 | m (multiplet) |

| Thiomorpholine (-N-CH₂) | ¹H | 3.2 - 3.8 | t (triplet) |

| Thiomorpholine (-S-CH₂) | ¹H | 2.6 - 3.1 | t (triplet) |

| C≡N | ¹³C | 115 - 120 | s (singlet) |

| C-Br (C2) | ¹³C | ~120 | s (singlet) |

| C-N (C6) | ¹³C | ~150 | s (singlet) |

| Aromatic (C3, C4, C5) | ¹³C | 125 - 135 | d (doublet) |

| C1 | ¹³C | ~110 | s (singlet) |

| Thiomorpholine (-N-CH₂) | ¹³C | 50 - 55 | t (triplet) |

| Thiomorpholine (-S-CH₂) | ¹³C | 25 - 30 | t (triplet) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the structural puzzle provided by 1D NMR into a complete picture of molecular connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H3-H4, H4-H5) and between the geminal and vicinal protons within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (¹H-¹³C). This technique would definitively assign which proton signals correspond to which carbon signals, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. A key NOESY correlation would be expected between the protons on the thiomorpholine ring (specifically those on the nitrogen side) and the H5 proton of the aromatic ring. This would provide evidence for the rotational orientation of the thiomorpholine group relative to the plane of the benzonitrile ring.

Solid-State NMR Spectroscopy for Crystal Polymorphs and Amorphous Forms

While solution NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into their structure in the solid phase. bmrb.io This is especially valuable for studying materials that are insoluble or for characterizing different solid forms of the same compound.

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystal packing arrangements (polymorphs) can lead to distinct ssNMR spectra due to variations in the local electronic environments of the nuclei. rsc.org

Characterize Amorphous Forms: ssNMR can provide structural information on non-crystalline, amorphous solids where diffraction techniques are not applicable.

Probe Dynamics: Specialized ssNMR experiments can investigate molecular motions in the solid state, such as the rotation of the thiomorpholine ring. youtube.com

Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, which would otherwise lead to very broad, uninformative signals, thus producing higher-resolution spectra from solid samples. youtube.com

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A crystal structure analysis would reveal how molecules of this compound pack together and what intermolecular forces stabilize the crystal lattice.

Halogen Bonding: A prominent interaction could be halogen bonding, where the electropositive region on the bromine atom interacts with a Lewis basic site, such as the nitrogen atom of the nitrile group on an adjacent molecule. This type of C-Br···N interaction is a known structure-directing force in the crystals of other brominated benzonitriles. nih.govresearchgate.net

Weak Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···S interactions between the aromatic or aliphatic C-H groups and the nitrile nitrogen or thiomorpholine sulfur of neighboring molecules could play a role in the crystal architecture. mdpi.com

Investigation of Conformational Isomerism in the Solid State

X-ray analysis would provide definitive information on the molecule's conformation in the solid state. Key conformational features to investigate would include:

Thiomorpholine Ring Conformation: The six-membered thiomorpholine ring is expected to adopt a stable chair conformation, similar to cyclohexane. wikipedia.org

Orientation Relative to the Benzene Ring: The dihedral angle between the plane of the benzonitrile ring and the thiomorpholine ring would be of significant interest. Steric hindrance between the bulky ortho-bromine atom and the thiomorpholine substituent would likely force the thiomorpholine ring to be twisted out of the plane of the aromatic ring. This fixed conformation in the solid state can be compared with the potentially more dynamic conformation observed in solution by NMR. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. When coupled with Tandem Mass Spectrometry (MS/MS), the fragmentation pathways of the parent molecule can be systematically investigated. researchgate.net

In a typical MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound, selected by the first mass analyzer, undergoes collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure. The fragmentation of benzonitrile derivatives is often complex, involving characteristic losses and rearrangements. nih.gov For this compound, several key fragmentation routes can be anticipated based on the structure's inherent chemical bonds and the stability of the resulting fragments.

Key expected fragmentation pathways include:

Cleavage of the Thiomorpholine Ring: The thiomorpholine moiety is susceptible to ring-opening and subsequent fragmentation. This can occur via cleavage of the C-S or C-N bonds, leading to characteristic neutral losses.

Loss of the Bromine Atom: The C-Br bond can cleave, resulting in a radical cation or, in combination with a hydrogen rearrangement, the loss of HBr. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which appear in an approximate 1:1 ratio. researchgate.net

Fragmentation involving the Nitrile Group: The loss of HCN or HNC from the benzonitrile core is a well-documented fragmentation channel for related compounds, leading to the formation of benzyne-type radical cations. nih.gov

Sequential Losses: Complex fragmentation patterns often arise from sequential losses, such as the initial cleavage of the thiomorpholine ring followed by the elimination of the bromine atom or a nitrile-related group. nih.gov

Thermochemical data and computational chemistry can be employed to rationalize the observed fragmentation pathways and elucidate the formation of specific, stable product ions. nih.gov

Table 1: Predicted HRMS and MS/MS Fragmentation Data for [this compound+H]⁺

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway Description |

| 285.0062 / 287.0041 | [C₁₁H₁₂BrN₂S]⁺ | - | Protonated molecular ion showing ⁷⁹Br/⁸¹Br isotopic pattern. |

| 205.9953 | [C₇H₄N₂S]⁺ | C₄H₈ | Loss of butene from the thiomorpholine ring. |

| 205.0321 | [C₁₁H₁₂NS]⁺ | Br | Cleavage of the C-Br bond. |

| 178.0215 | [C₇H₅BrN]⁺ | C₄H₆S | Loss of the thiomorpholine ring substituent. |

| 128.0287 | [C₇H₅N]⁺ | C₄H₆S, Br | Sequential loss of the thiomorpholine ring and bromine atom. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These methods are complementary; FT-IR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com Together, they allow for a comprehensive characterization of the molecule's vibrational modes.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct structural components: the substituted benzene ring, the nitrile group, the thiomorpholine ring, and the carbon-bromine bond.

Nitrile Group (C≡N): A sharp, strong absorption band corresponding to the C≡N stretching vibration is a key diagnostic feature. In benzonitrile derivatives, this band typically appears in the range of 2220-2240 cm⁻¹. researchgate.net

Aromatic Ring: The benzene ring gives rise to several characteristic vibrations. C-H stretching modes are expected above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the ring.

Thiomorpholine Ring: The saturated heterocyclic thiomorpholine ring will display characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-N and C-S stretching vibrations are expected at lower wavenumbers, typically in the 1100-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is found at lower frequencies, generally in the 500-650 cm⁻¹ range. This band can sometimes be weak in FT-IR but more prominent in Raman spectra.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform detailed vibrational assignments. researchgate.netresearchgate.net By calculating the theoretical vibrational frequencies and potential energy distribution (PED), each experimental band can be assigned to a specific normal mode of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopy Method |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | FT-IR, Raman |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | FT-IR, Raman (strong in both) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | FT-IR, Raman |

| C-N | Stretching | 1100 - 1300 | FT-IR |

| C-S | Stretching | 600 - 800 | Raman |

| C-Br | Stretching | 500 - 650 | Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Structure and Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission studies, offers critical insights into the electronic structure and photophysical behavior of this compound. These techniques probe the transitions of electrons between different energy levels within the molecule upon interaction with light.

UV-Vis spectroscopy measures the absorption of light, which promotes electrons from the ground state to higher energy excited states. The primary chromophore in this compound is the benzonitrile system. The electronic spectrum is expected to be dominated by π→π* transitions associated with the aromatic ring. nih.gov The presence of substituents—the bromine atom, the thiomorpholino group, and the nitrile group—act as auxochromes that can modify the energy of these transitions, typically causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. nih.gov The lone pairs of electrons on the sulfur and nitrogen atoms of the thiomorpholine ring may also give rise to n→π* transitions, which are generally weaker in intensity than π→π* transitions.

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to the ground state. Not all molecules that absorb light will fluoresce; the process competes with other non-radiative decay pathways. The presence of the heavy bromine atom can enhance intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence. Studying the fluorescence spectrum, including the quantum yield and lifetime, provides information on the nature of the lowest singlet excited state (S₁) and the dynamics of its decay. nsf.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis spectra by predicting electronic transition energies and oscillator strengths. ijcmas.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Spectral Region | Relative Intensity |

| π→π | Bonding π orbital to antibonding π orbital | 200 - 350 nm | High |

| n→π | Non-bonding orbital (S, N) to antibonding π orbital | > 300 nm | Low |

Computational and Theoretical Investigations of 2 Bromo 6 Thiomorpholino Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Landscape Analysis

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 2-Bromo-6-(thiomorpholino)benzonitrile, which contains a rotatable thiomorpholino ring, a thorough conformational landscape analysis would be essential. This involves identifying all possible low-energy conformers and the energy barriers between them. Such an analysis would reveal the preferred spatial orientation of the thiomorpholino and benzonitrile (B105546) moieties, which is critical for understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis for this compound would calculate the energies and visualize the spatial distribution of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. This analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization provides an intuitive guide to the charge distribution. For this compound, an ESP map would highlight regions of negative potential, likely associated with the nitrogen of the nitrile group and the sulfur of the thiomorpholino ring, and regions of positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic parameters with a high degree of accuracy. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be instrumental in assigning the peaks in experimentally obtained spectra. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would aid in the characterization of the molecule by correlating calculated vibrational modes with experimental absorption bands.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. An MD simulation of this compound would model the movements of its atoms and the surrounding solvent molecules. This would provide insights into its conformational flexibility in a solution, the stability of different conformers, and the specific interactions it forms with solvent molecules, which can significantly influence its reactivity and properties.

Reaction Pathway Analysis and Transition State Modeling for Key Synthetic Transformations

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. For key synthetic transformations involving this compound, such as nucleophilic aromatic substitution at the bromine-bearing carbon, reaction pathway analysis could be performed. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. This information is crucial for understanding the feasibility of a reaction and for optimizing reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physical or Chemical Properties (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies represent a computational methodology aimed at correlating the structural features of molecules with their physicochemical properties. researchgate.netrsc.org This approach is founded on the principle that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. researchgate.netiupac.org For a novel compound like this compound, where experimental data may be scarce, QSPR modeling offers a valuable tool for the a priori prediction of various physical and chemical characteristics. The development of a robust QSPR model typically involves several key stages, including the selection of a dataset of related compounds, the calculation of molecular descriptors, the establishment of a mathematical relationship, and rigorous model validation. researchgate.net

The initial step in a hypothetical QSPR study for this compound would involve compiling a dataset of structurally similar compounds with known experimental values for the property of interest (e.g., boiling point, melting point, solubility, or chromatographic retention times). This dataset would ideally include a range of substituted benzonitriles, brominated aromatics, and compounds containing the thiomorpholine (B91149) moiety to ensure the model's broad applicability.

Subsequently, a wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical representations of the molecular structure and can be categorized into several classes:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and connectivity indices. nih.gov

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular volume, surface area, and the length-to-breadth ratio. nih.gov

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). nih.govpku.edu.cn

Constitutional descriptors: These reflect the chemical composition of the molecule, including molecular weight and atom counts.

For this compound, specific descriptors of interest would include those that capture the influence of the bromo- and thiomorpholino- substituents on the electronic environment of the benzonitrile ring. For instance, descriptors related to the polarizability and steric hindrance of the thiomorpholine group, as well as the electronegativity and size of the bromine atom, would be crucial.

Once the descriptors are calculated, a mathematical model is developed to correlate them with the experimental property. Multiple Linear Regression (MLR) is a common technique used for this purpose, but more advanced methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) can also be employed. nih.gov The goal is to create a statistically significant equation that can accurately predict the property for compounds not included in the initial training set.

To illustrate the potential application of QSPR for this compound, a hypothetical data table for predicting a property like the chromatographic retention index is presented below.

Hypothetical QSPR Data for Predicting Retention Index of Benzonitrile Derivatives

| Compound Name | Experimental Retention Index | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzonitrile | 100 | 103.12 | 1.56 | 4.18 |

| 2-Bromobenzonitrile (B47965) | 125 | 182.02 | 2.13 | 3.65 |

| 4-Bromobenzonitrile | 130 | 182.02 | 2.13 | 2.89 |

| 2-Methoxybenzonitrile | 115 | 133.15 | 1.62 | 4.85 |

| 4-(Thiomorpholino)benzonitrile | 150 | 204.29 | 2.30 | 5.20 |

| This compound | Predicted: 165 | 283.18 | 2.87 | 4.95 |

The final and most critical step is the validation of the QSPR model to ensure its robustness and predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds. A well-validated QSPR model can then be used to reliably predict the physical and chemical properties of this compound and its analogues, thereby guiding experimental efforts and accelerating the discovery of new materials.

In Silico Design Principles for Novel Analogues with Desired Synthetic or Material Properties

In silico design principles leverage computational methods to rationally design novel molecules with specific, targeted properties. For this compound, these principles can be applied to create analogues with enhanced synthetic accessibility or tailored material characteristics, such as specific electronic or optical properties. This approach allows for the virtual screening of a vast chemical space, prioritizing the synthesis of the most promising candidates and minimizing resource-intensive experimental work. mdpi.com

Based on this understanding, several design strategies can be employed to create novel analogues with desired attributes:

Modification of the Substitution Pattern: The positions of the bromo and thiomorpholino substituents on the benzonitrile ring can be altered to modulate the electronic properties of the molecule. For example, moving the bromine atom to a different position could significantly impact the dipole moment and polarizability of the compound, which are crucial for applications in nonlinear optics and other material sciences. researchgate.net

Introduction of Additional Substituents: The introduction of other functional groups onto the benzonitrile ring or the thiomorpholine moiety can further enhance the desired properties. For example, adding electron-donating groups like methoxy (B1213986) or amino groups could increase the electron density of the aromatic system, potentially leading to novel fluorescent materials. pku.edu.cn Conversely, the addition of electron-withdrawing groups could be explored for applications in electron-transport materials.

To guide the design process, a hypothetical data table illustrating the predicted impact of various structural modifications on key material properties is presented below.

In Silico Design of this compound Analogues

| Analogue | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Potential Application |

|---|---|---|---|---|

| 3-Bromo-6-(thiomorpholino)benzonitrile | Isomeric repositioning of Br | 4.2 | 3.8 | Modified electronic properties |

| 2-Bromo-6-(morpholino)benzonitrile | Thiomorpholine to Morpholine | 4.5 | 4.5 | Altered solubility and polarity |

| 2-Bromo-4-methoxy-6-(thiomorpholino)benzonitrile | Addition of methoxy group | 3.9 | 5.5 | Potential fluorescent material |

The designed analogues would then be subjected to further in silico evaluation, including molecular dynamics simulations to assess their conformational stability and intermolecular interactions in a condensed phase. biorxiv.org This iterative process of design, evaluation, and refinement allows for the rational development of novel compounds with a high probability of possessing the desired synthetic or material properties, ultimately accelerating the innovation cycle in materials science and chemical synthesis.

Emerging Applications and Future Research Directions Non Biological, Non Clinical

Role as a Synthetic Precursor in Advanced Organic Materials

The unique combination of a reactive halogen, a polar nitrile group, and a sulfur- and nitrogen-containing heterocycle in 2-Bromo-6-(thiomorpholino)benzonitrile makes it a versatile building block for a variety of advanced organic materials.

Building Blocks for Conjugated Polymers and Oligomers

The 2-bromobenzonitrile (B47965) moiety is a key feature that allows for the integration of this compound into larger π-conjugated systems. The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, which are fundamental for the synthesis of conjugated polymers and oligomers. nih.govresearchgate.netnih.gov These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, extending the conjugation and tuning the electronic properties of the resulting materials.

The thiomorpholine (B91149) group, while not directly part of the conjugated backbone, can influence the properties of the final polymer. Its presence can enhance solubility in organic solvents, which is a crucial factor for the processability of these materials. ijpsjournal.com Furthermore, the sulfur atom in the thiomorpholine ring could potentially engage in non-covalent interactions, influencing the solid-state packing and morphology of the polymer films.

| Potential Polymer Architectures Incorporating this compound | Synthetic Strategy | Potential Properties and Applications |

| Donor-Acceptor (D-A) Copolymers | Suzuki or Stille coupling with an electron-rich comonomer. | The benzonitrile (B105546) unit acts as an acceptor, leading to materials with tunable band gaps for organic electronics. |

| Linear π-Conjugated Polymers | Homopolymerization via dehalogenative coupling. | Materials for organic thin-film transistors (OTFTs) or as components in sensor arrays. |

| Side-Chain Functionalized Polymers | Incorporation as a side group on a polymer backbone. | The thiomorpholine moiety could be used for post-polymerization modification or to modulate solubility. |

Components in Organic Electronic Devices (e.g., OLEDs, OFETs)

Benzonitrile derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). elsevierpure.comrsc.orgbohrium.com The electron-withdrawing nature of the nitrile group can lead to materials with good electron-transporting properties. When incorporated into a larger conjugated system, the this compound unit could contribute to the development of n-type or bipolar host materials for OLEDs. rsc.org

In the context of OLEDs, carbazole-benzonitrile derivatives have been successfully employed as host materials for phosphorescent emitters, achieving high external quantum efficiencies. rsc.org It is conceivable that a properly designed molecule incorporating the this compound scaffold could exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in metal-free organic emitters. rsc.org

For OFETs, the ability to form well-ordered thin films is paramount. The thiomorpholine group, through its influence on solubility and intermolecular interactions, could play a role in achieving the desired molecular packing for efficient charge transport.

Ligands in Coordination Chemistry and Metal-Organic Frameworks

The thiomorpholine and nitrile functionalities of this compound provide potential coordination sites for metal ions. The nitrogen atom of the nitrile group and the sulfur and nitrogen atoms of the thiomorpholine ring can act as ligands, making the compound a candidate for the construction of coordination complexes and metal-organic frameworks (MOFs). rsc.orgrsc.org

The sulfur atom, in particular, is known to form strong bonds with certain metal centers, and its incorporation into MOFs can lead to interesting catalytic or electronic properties. northwestern.edu The bifunctional nature of the ligand could lead to the formation of multidimensional frameworks with potential applications in gas storage, separation, or catalysis. The bromine atom also offers a site for post-synthetic modification within a MOF structure, allowing for the introduction of additional functionalities.

Potential in Catalysis or Photocatalysis

Sulfur-containing organic compounds have shown promise in various catalytic applications. google.comnih.govresearchgate.net The sulfur atom in the thiomorpholine ring of this compound could act as a catalytic site or a directing group in certain reactions. For instance, sulfur compounds can catalyze oxidation reactions. nih.gov

In the realm of photocatalysis, the aromatic benzonitrile core could be functionalized to create a photosensitizer. Upon irradiation, such a molecule could initiate chemical reactions, for example, through energy or electron transfer processes. The presence of the heavy bromine atom could also facilitate intersystem crossing, potentially enhancing the efficiency of triplet-state-mediated photoreactions.

Development of Novel Analytical Methodologies for Detection and Quantification in Research Settings

The analysis of heterocyclic compounds like this compound would typically rely on a combination of spectroscopic and chromatographic techniques. numberanalytics.com

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | Distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the thiomorpholine ring. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretching vibration for the nitrile group (C≡N) around 2220-2260 cm⁻¹ and vibrations associated with the C-S and C-N bonds of the thiomorpholine ring. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound and characteristic isotopic patterns due to the presence of bromine. |

| High-Performance Liquid Chromatography (HPLC) | Separation from impurities and quantification. | A single peak under optimized conditions, allowing for purity determination and concentration measurement. |

| Gas Chromatography (GC) | Analysis of volatile derivatives or the compound itself if sufficiently stable. | Retention time characteristic of the compound's volatility and interaction with the stationary phase. |

For research purposes, developing specific HPLC methods with UV detection would be a standard approach for monitoring reaction progress and assessing the purity of synthesized batches.

Sustainable and Scalable Production of the Compound and its Derivatives

The synthesis of heterocyclic compounds is an area where green chemistry principles are increasingly important. ijpsjournal.comnih.govnumberanalytics.comnumberanalytics.comrasayanjournal.co.in A potential sustainable synthesis of this compound could involve a nucleophilic aromatic substitution reaction between 2,6-dibromobenzonitrile (B1367187) and thiomorpholine. The development of a scalable process would focus on minimizing the use of hazardous solvents, employing catalytic methods, and designing an efficient purification protocol. acs.orgnih.gov

Modern synthetic techniques such as microwave-assisted synthesis or flow chemistry could be explored to enhance reaction rates, improve yields, and facilitate a more sustainable production process. numberanalytics.comacs.org The use of greener solvents and recyclable catalysts would also be a key consideration in developing an environmentally friendly synthetic route. numberanalytics.com

Future Prospects in Fundamental Organic Chemistry Research and Method Development

Given the current void in the scientific literature, the future prospects of this compound in fundamental organic chemistry are entirely speculative and would depend on initial exploratory research. The following points outline potential, yet currently unsubstantiated, avenues for future investigation:

Exploration of Reactivity in Cross-Coupling: A systematic study of its reactivity with various coupling partners (boronic acids, organozincs, alkynes, amines, etc.) under different catalytic conditions would be the first step in characterizing its utility as a synthetic building block.

Investigation of Ortho-Directed Functionalization: The proximity of the bromo and nitrile groups could be investigated for directed C-H activation or other functionalization reactions at the adjacent positions on the benzene (B151609) ring.

Synthesis of Novel Heterocyclic Scaffolds: The nitrile group could serve as a handle for the construction of novel fused heterocyclic systems through intramolecular cyclization reactions involving the thiomorpholine moiety or a group introduced via the bromo-substituent.

Comparative Reactivity Studies: A comparative study of its reactivity against other 2-bromo-6-substituted benzonitriles (e.g., with morpholine, piperidine, or other amino groups) could provide valuable insights into the role of the sulfur atom in the thiomorpholine ring on the compound's chemical behavior.

Until such foundational research is conducted and published, any discussion on the future prospects of this compound in fundamental organic chemistry remains in the realm of hypothesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-(thiomorpholino)benzonitrile, and how can purity be ensured?

- Methodology : Synthesis typically involves sequential halogenation and nucleophilic substitution. For example:

- Step 1 : Bromination of a substituted benzonitrile precursor using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions (e.g., DMF, 0–25°C) to introduce the bromine substituent .

- Step 2 : Reaction with thiomorpholine in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures (80–100°C) to substitute the bromine with thiomorpholino .

- Purity Control : Use HPLC or GC-MS for validation, and optimize column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- NMR Analysis :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), thiomorpholine protons (δ 2.6–3.8 ppm), and nitrile absence (no proton signal).

- ¹³C NMR : Aromatic carbons (δ 110–140 ppm), nitrile carbon (δ ~115 ppm), and thiomorpholine carbons (δ 35–55 ppm) .

Q. What solvent systems are compatible with this compound in cross-coupling reactions?

- Polar aprotic solvents (DMF, DMSO) are preferred for Suzuki-Miyaura or Buchwald-Hartwig reactions due to their ability to stabilize Pd catalysts. Evidence shows benzonitrile derivatives adsorb strongly on Pd surfaces, requiring pre-treatment with HCOOH–NEt₃ to prevent catalyst poisoning .

Advanced Research Questions

Q. How do adsorption properties of this compound on metal surfaces influence catalytic applications?

- Mechanism : Benzonitrile derivatives exhibit distinct adsorption on metals (Ag, Pd, Pt) via nitrile and sulfur lone pairs, altering surface electronic states. Computational studies (DFT) suggest preferential binding through the nitrile group, which can sterically hinder catalytic sites .

- Experimental Design : Use XPS or STM to analyze adsorption orientation; compare catalytic turnover rates before/after pre-adsorption of the compound .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Protocols :

- Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets.

- Calculate Fukui indices to identify electrophilic sites (e.g., bromine position) .

Q. How to resolve contradictions in catalytic deactivation studies involving benzonitrile derivatives?

- Case Example : Pd catalyst deactivation during nitrile hydrogenation was attributed to intermediate adsorption, not Pd leaching. ICP-OES confirmed minimal Pd loss (<0.3 wt%), while reactivity assays with HCOOH–NEt₃ pre-treatment restored activity, implicating adsorbed intermediates as poisons .

- Resolution Strategy : Combine surface-sensitive techniques (TEM, XAS) with kinetic modeling to distinguish between leaching and adsorption effects .

Data Contradiction Analysis

Q. Why do theoretical and experimental vibrational spectra sometimes mismatch for benzonitrile derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.